molecular formula C15H12N2O4 B127043 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)- CAS No. 56524-77-7

9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-

Cat. No. B127043
CAS RN: 56524-77-7
M. Wt: 284.27 g/mol
InChI Key: UHEWQMYKNNPODZ-UHFFFAOYSA-N
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Description

“9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-” is a derivative of anthraquinone . Anthraquinone, also known as anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C14H8O2 . The term anthraquinone refers to the isomer, 9,10-anthraquinone (IUPAC: 9,10-dioxoanthracene) wherein the keto groups are located on the central ring .


Synthesis Analysis

The synthesis of anthraquinone derivatives involves several industrial methods . These include the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of AlCl3, and the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation .


Molecular Structure Analysis

The molecular structure of “9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-” is a derivative of anthraquinone, which has a molecular formula of C14H8O2 . The IUPAC Standard InChI for anthraquinone is InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H .


Physical And Chemical Properties Analysis

Anthraquinone, the parent compound of “9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-”, is a yellow, highly crystalline solid . It is poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .

Scientific Research Applications

Potential as Anticancer Agents

  • Anticancer Properties : A range of 9,10‐anthracenediones, which bear similarities to known anticancer agents like mitoxantrone and ametantrone, showed significant inhibition of cell growth in vitro, indicating potential as anticancer agents (Antonello, Uriarte, & Palumbo, 1989).

  • Structure-Genotoxicity Study : Analogous aminoanthraquinone drugs demonstrated genotoxic effects, correlating their therapeutic activity with genetic toxicities in vitro. This suggests a relationship between their structure and their effectiveness as therapeutic agents (Au, Butler, Matney, & Loo, 1981).

  • Immunosuppressive Potential : Certain anthraquinones, including derivatives of this compound, showed strong activity in depressing immune responses both in vitro and in vivo. This indicates potential applications in treating autoimmune diseases and in organ transplantation (Wang et al., 1987).

  • Interaction with DNA : Anthracenedione derivatives, including this compound, have been studied for their ability to bind to DNA, which is a critical aspect of their mechanism as potential antineoplastic drugs (Palumbo et al., 1983).

Interaction with DNA and Cellular Processes

  • DNA Synthesis Inhibition : This compound has shown potent antiproliferative activity on cultured cells, correlated with its inhibitory effect on DNA synthesis. The number of hydroxyl groups on its aromatic ring influences both its biological activity and cellular uptake (Nishio & Uyeki, 1983).

  • Cytotoxicity and DNA Damage : Studies have shown that anthracenedione derivatives, including this compound, can cause DNA strand breaks, correlating with their cytotoxicity in mammalian cells (Locher & Meyn, 1983).

Safety And Hazards

Anthraquinone is considered a possible carcinogen . The GHS labelling includes the signal word “Danger” and the hazard statement H350 . Precautionary statements include P201, P202, P281, P308+P313, P405, and P501 .

properties

IUPAC Name

1-amino-4,5-dihydroxy-8-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-17-7-3-5-9(19)13-11(7)14(20)10-6(16)2-4-8(18)12(10)15(13)21/h2-5,17-19H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEWQMYKNNPODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069114
Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-

CAS RN

56524-77-7
Record name 1-Amino-4,5-dihydroxy-8-(methylamino)-9,10-anthracenedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-
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Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-
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Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4,5-dihydroxy-8-(methylamino)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CID Blue - 2015 - industrialchemicals.gov.au
Stage One of the implementation of this framework, which lasted four years from 1 July 2012, examined 3000 chemicals meeting characteristics identified by stakeholders as needing …
Number of citations: 0 www.industrialchemicals.gov.au

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